3-methyl-1-propyl-1H-pyrazol-5(4H)-one
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Overview
Description
3-methyl-1-propyl-1H-pyrazol-5(4H)-one is a heterocyclic organic compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-propyl-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1-propyl-1H-pyrazole with an oxidizing agent to form the desired pyrazolone.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-propyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazolones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-methyl-1-propyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Known for its analgesic and anti-inflammatory properties.
4-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Used in pharmaceuticals for its therapeutic effects.
Uniqueness
3-methyl-1-propyl-1H-pyrazol-5(4H)-one is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other pyrazolones.
Properties
CAS No. |
42098-18-0 |
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Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5-methyl-2-propyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C7H12N2O/c1-3-4-9-7(10)5-6(2)8-9/h3-5H2,1-2H3 |
InChI Key |
VWFBZWHAIIDHRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CC(=N1)C |
Origin of Product |
United States |
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